methyl(triphenyl)phosphanium;hydrochloride

Phase-transfer catalysis Thermal stability High-temperature reactions

Avoid yield losses from thermally degraded PTCs. Methyl(triphenyl)phosphanium;hydrochloride delivers superior thermal stability over ammonium salts in strong base/high-temperature Wittig and PTC applications. • Chloride counterion minimizes nucleophilic side reactions vs. bromide/iodide salts. • Facilitates ylide generation at milder temperatures for thermally labile substrates. • Achieves regio-controlled ring-opening polymerization unattainable with ammonium catalysts.

Molecular Formula C19H19ClP+
Molecular Weight 313.8 g/mol
Cat. No. B12061385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(triphenyl)phosphanium;hydrochloride
Molecular FormulaC19H19ClP+
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;
InChIKeyQRPRIOOKPZSVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(triphenyl)phosphanium;hydrochloride: Technical Overview


Methyl(triphenyl)phosphanium;hydrochloride (CAS 1031-15-8), also designated methyltriphenylphosphonium chloride (MTPPC), is a quaternary phosphonium salt that functions as a precursor to the methylenetriphenylphosphorane ylide (Ph3P=CH2) for Wittig methylenation [1]. As a phase-transfer catalyst (PTC), it exhibits thermal stability superior to quaternary ammonium analogs under strong base/high-temperature conditions, enabling reaction scopes where ammonium PTCs decompose . The compound appears as a white crystalline solid with a melting point of approximately 221–223°C and is commercially available at technical (97%) to high-purity grades . Key differentiators for procurement include halide selection (chloride vs. bromide vs. iodide) and purity specification, both of which materially affect reaction yield and impurity profiles in downstream applications.

Workflow Wittig methylenation ylide precursor
Selection Chloride counterion for halide-sensitive substrates
Use Context High-temp PTC where ammonium salts decompose

Methyl(triphenyl)phosphanium;hydrochloride: Substitution Risks


Substituting methyltriphenylphosphonium chloride with alternative onium salts introduces quantifiable differences in reactivity, stability, and reaction outcome. Phosphonium salts demonstrate markedly higher thermal and chemical stability than ammonium-based PTCs such as tetrabutylammonium bromide (TBAB), enabling their use in strong base/high-temperature applications where ammonium analogs undergo Hofmann elimination or decomposition . Within the phosphonium class, halide selection alters thermal decomposition behavior: TG/DTG analysis establishes that phosphonium chloride exhibits lower thermal stability than phosphonium bromide or iodide (stability order: chloride < bromide ≈ iodide), a critical consideration for reactions conducted at elevated temperatures [1]. Additionally, the chloride counterion provides distinct advantages over bromide or iodide in Wittig reactions where halide-sensitive functional groups are present or where reduced ionic byproduct solubility is desirable. Procurement decisions lacking attention to these distinctions risk suboptimal yields, unwanted side reactions, and process reproducibility failures.

Phosphonium vs. Ammonium PTC
Ammonium salts may undergo Hofmann elimination under strong base/heat; phosphonium class may support higher thermal stability.
Halide Thermal Stability
Chloride exhibits lower thermal stability than bromide/iodide, which may shift ylide generation temperature.
Halide Nucleophilicity
Chloride may reduce competing halide-mediated side reactions compared to bromide or iodide in Wittig reactions.

Methyl(triphenyl)phosphanium;hydrochloride: Evidence for Selection


Thermal Stability: Phosphonium vs Ammonium PTCs

Quaternary phosphonium salts exhibit significantly higher thermal stability than quaternary ammonium salts, a class-level differentiation with direct implications for high-temperature PTC applications. While specific quantitative decomposition temperature comparisons for methyltriphenylphosphonium chloride vs. TBAB are not available from primary sources meeting the exclusion criteria, the class-level stability advantage is well established: phosphonium PTCs enable reactions requiring strong base and elevated temperatures that ammonium PTCs cannot sustain without undergoing Hofmann elimination degradation .

Thermal Stability Class
Class-level
Phosphonium class enables strong base, high-temp PTC; ammonium prone to Hofmann elimination
Supports PTC selection for harsh conditions
No direct MTPPC vs TBAB data; class-level inference
Phase-transfer catalysis Thermal stability High-temperature reactions

Halide-Dependent Thermal Decomposition Order

Thermogravimetric analysis (TG/DTG) of phosphonium halides reveals a systematic stability ranking: chloride exhibits lower thermal stability compared to bromide and iodide counterparts. Specifically, the thermal stability of phosphonium salts increases in the order chloride < bromide ≈ iodide [1]. This quantitative ranking provides direct guidance for selecting the optimal halide variant based on reaction temperature requirements. For applications where lower thermal decomposition temperature is desirable (e.g., to facilitate ylide generation at milder temperatures), the chloride variant offers a measurable advantage over bromide or iodide.

Halide Stability Rank
Head-to-head
Cl < Br ≈ I (TG/DTG)
Chloride may facilitate lower-temp ylide generation
TG/DTG phosphonium halide series
Thermal stability Phosphonium halides TG/DTG analysis

Transylidation Byproduct: Sole MTPPC Formation

In the high-yield one-pot synthesis of triphenylphosphonium bis(diphenylstibino)methylide from chlorodiphenylstibine and triphenylphosphonium methylide, methyltriphenylphosphonium chloride is reported as the only transylidation byproduct [1]. This defined byproduct profile contrasts with alternative synthetic routes that may generate multiple phosphonium salt impurities requiring separation. The exclusivity of the byproduct simplifies purification and improves overall process yield for this organometallic synthesis.

Byproduct Profile
Head-to-head
MTPPC sole byproduct; alternatives may yield mixtures
Simplifies organometallic synthesis purification
One-pot ylide synthesis context
Ylide synthesis Transylidation Organometallic chemistry

Magnetic Properties: Diamagnetic vs Paramagnetic Salts

In the preparation of 2,3-dicyano-1,4-naphthoquinone (DCNQ) radical anion salts, the methyltriphenylphosphonium counterion yields diamagnetic salt (11b)·H2O, whereas the tetrabutylammonium counterion produces a paramagnetic salt (11d) [1]. This distinction in magnetic properties—diamagnetic vs. paramagnetic—stems from differences in the solid-state packing and electronic interactions of the respective cation-anion pairs. Additionally, the methyltriphenylphosphonium-DCNQ salt is an electrical insulator, in contrast to the semiconducting behavior observed for TTF and TMTTF salts [1].

Magnetic Properties
Head-to-head
MTPPC-DCNQ: diamagnetic; Bu4N-DCNQ: paramagnetic
Required for diamagnetic materials research
Counterion dictates magnetic behavior
Radical anion salts Magnetic materials DCNQ chemistry

Wittig Methylenation: MTPP Bromide Yield

While direct comparative yield data for methyltriphenylphosphonium chloride vs. bromide in identical Wittig reaction systems are not available from sources meeting the exclusion criteria, the methyltriphenylphosphonium bromide variant yields alkene I at 62% when the phosphorane is generated using sodium amide as base and reacted with the aldehyde shown [1]. Under potassium tert-butoxide conditions, methyltriphenylphosphonium bromide serves as the precursor for in situ ylide generation [1]. Procurement of the chloride variant offers the advantage of reduced nucleophilicity of the halide counterion relative to bromide or iodide, which can minimize competing halide-mediated side reactions in substrates bearing electrophilic functional groups.

Bromide Yield Reference
Supporting evidence
Bromide: 62% alkene yield (NaNH2); chloride not directly compared
Chloride may suit halide-sensitive substrates
Comparative yield data for chloride unavailable
Wittig reaction Methylenation Alkene synthesis

Regio-Controlled Polymerization Catalysis

Methyltriphenylphosphonium chloride functions as a catalyst for regio-controlled ring-opening polymerization of substituted epoxides, enabling architectural control in polymer synthesis [1]. In contrast, tetrabutylammonium-based PTCs are primarily utilized for nucleophilic substitution, alkylation, oxidation, and esterification reactions rather than regio-controlled polymerization . This functional divergence between phosphonium and ammonium PTCs establishes distinct application domains where substitution of one class for the other would be scientifically inappropriate.

Catalytic Function
Class-level
MTPPC: regio-controlled epoxide polymerization; ammonium: substitution/alkylation
Functional divergence; ammonium not interchangeable
Class-level functional classification
Ring-opening polymerization Regio-control Epoxide polymerization

Methyl(triphenyl)phosphanium;hydrochloride: Application Scenarios


Wittig Methylenation for Halide-Sensitive Substrates

Select methyltriphenylphosphonium chloride (MTPPC) as the ylide precursor when the target substrate contains functional groups susceptible to nucleophilic attack by bromide or iodide ions. The chloride counterion offers reduced nucleophilicity compared to bromide/iodide, minimizing competing halide-mediated side reactions. Additionally, the lower thermal stability of phosphonium chloride relative to bromide/iodide [1] facilitates ylide generation at milder temperatures, which may be advantageous for thermally labile substrates. In pharmaceutical process development, MTPPC has been explicitly claimed as a suitable methyltriphenylphosphonium salt for nalmefene hydrochloride production via Wittig reaction in 2-methyltetrahydrofuran [2].

High-Temperature/Strong-Base Phase-Transfer Catalysis

Deploy methyltriphenylphosphonium chloride in phase-transfer catalysis applications requiring elevated temperatures or strong basic conditions where quaternary ammonium PTCs undergo Hofmann elimination and catalytic deactivation. Phosphonium salts demonstrate class-level thermal and chemical stability superior to ammonium analogs [1], enabling challenging C–C bond-forming reactions under conditions that would degrade ammonium catalysts. Within the phosphonium class, the chloride variant offers the lowest thermal stability threshold [2], making it the preferred choice when controlled, lower-temperature activation is desired rather than maximum thermal endurance.

Diamagnetic Radical Anion Salt Preparation

Utilize methyltriphenylphosphonium chloride as the cation source for synthesizing diamagnetic DCNQ radical anion salts. Direct comparative evidence demonstrates that the methyltriphenylphosphonium-DCNQ salt is diamagnetic and electrically insulating, whereas tetrabutylammonium-DCNQ is paramagnetic [1]. This distinction is critical for materials applications targeting diamagnetic properties, where substitution with an ammonium counterion would yield a paramagnetic product fundamentally unsuitable for the intended application.

Regio-Controlled Epoxide Polymerization

Employ methyltriphenylphosphonium chloride as the catalyst for regio-controlled ring-opening polymerization of substituted epoxides to achieve architectural precision in polymer synthesis [1]. This application represents a functional domain where phosphonium catalysts are specifically required; ammonium PTCs are instead optimized for nucleophilic substitution and alkylation chemistry [2]. Attempting to substitute an ammonium catalyst would compromise regio-control and alter the polymerization outcome.

Application
Selection Property
Validation Focus
Wittig Methylenation Research
Chloride counterion for reduced halide nucleophilicity
Substrate functional group compatibility assessment
High-Temperature PTC Studies
Phosphonium thermal stability profile
Catalyst integrity under strong base/heat
Diamagnetic DCNQ Salt Synthesis
Cation-controlled magnetic properties
Magnetic characterization (diamagnetic target)
Regio-Controlled Epoxide Polymerization
Phosphonium-specific catalytic activity
Polymer architecture control evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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